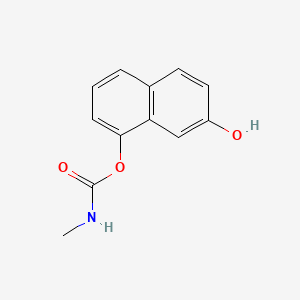
1,7-Naphthalenediol, 1-(methylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Naphthalenediol, 1-(methylcarbamate) is an organic compound with the molecular formula C12H11NO3. It is a derivative of naphthalene, featuring two hydroxyl groups at positions 1 and 7, and a methylcarbamate group at position 1. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenediol, 1-(methylcarbamate) typically involves the following steps:
Starting Material: The synthesis begins with 1,7-naphthalenediol.
Carbamoylation: The hydroxyl group at position 1 is reacted with methyl isocyanate under controlled conditions to form the methylcarbamate group. This reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 1,7-Naphthalenediol, 1-(methylcarbamate).
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthalenediol, 1-(methylcarbamate) follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 1,7-naphthalenediol are reacted with methyl isocyanate in industrial reactors.
Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
1,7-Naphthalenediol, 1-(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
科学的研究の応用
1,7-Naphthalenediol, 1-(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,7-Naphthalenediol, 1-(methylcarbamate) involves its interaction with specific molecular targets. The hydroxyl groups and the methylcarbamate group can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
1,7-Naphthalenediol, 1-(methylcarbamate) can be compared with other similar compounds such as:
1,5-Naphthalenediol: Lacks the methylcarbamate group and has different reactivity and applications.
1,8-Naphthalenediol: Similar structure but different positions of hydroxyl groups, leading to different chemical properties.
2,7-Naphthalenediol: Another isomer with different reactivity and applications.
The uniqueness of 1,7-Naphthalenediol, 1-(methylcarbamate) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
32263-67-5 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
(7-hydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) |
InChIキー |
MWFPJXFGVRYNGZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=CC2=C1C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















